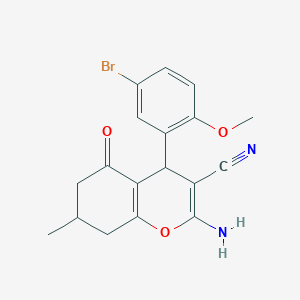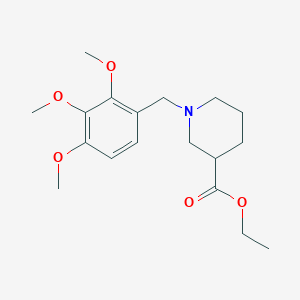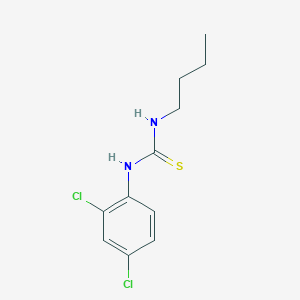
N-butyl-N'-(2,4-dichlorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-butyl-N'-(2,4-dichlorophenyl)thiourea (also known as BU-T) is a chemical compound that has been widely used in scientific research due to its unique properties. BU-T is a thiourea derivative that has been shown to have a wide range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of BU-T is not fully understood. However, it is thought to inhibit the activity of cytochrome P450 enzymes by binding to the heme group in the enzyme's active site. This binding prevents the enzyme from metabolizing certain drugs and toxins, leading to an increase in their concentration in the body.
Biochemical and Physiological Effects:
BU-T has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of cytochrome P450 enzymes, which can lead to an increase in the concentration of certain drugs and toxins in the body. This can have both beneficial and harmful effects.
BU-T has also been shown to have anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro and in vivo. This makes BU-T a potential candidate for the development of new anti-cancer drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using BU-T in lab experiments is its ability to inhibit the activity of cytochrome P450 enzymes. This can be useful in studying the metabolism of certain drugs and toxins in the body. However, one of the limitations of using BU-T is its potential toxicity. BU-T has been shown to be toxic to certain cell lines in vitro, which can limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving BU-T. One area of research could be the development of new anti-cancer drugs based on the anti-tumor properties of BU-T. Another area of research could be the development of new drugs that target cytochrome P450 enzymes. This could lead to the development of drugs that are more effective and have fewer side effects than current drugs.
In conclusion, BU-T is a chemical compound that has been widely used in scientific research due to its unique properties. It has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cytochrome P450 enzymes and anti-tumor properties. While there are advantages and limitations to using BU-T in lab experiments, there are several future directions for research involving this compound.
Métodos De Síntesis
BU-T can be synthesized by reacting 2,4-dichlorophenyl isothiocyanate with n-butylamine. The reaction is typically carried out in an organic solvent such as dichloromethane or chloroform. The product is then purified using column chromatography or recrystallization to obtain pure BU-T.
Aplicaciones Científicas De Investigación
BU-T has been widely used in scientific research due to its ability to inhibit the activity of certain enzymes. It has been shown to inhibit the activity of cytochrome P450 enzymes, which are responsible for metabolizing a wide range of drugs and toxins in the liver. This inhibition can lead to an increase in the concentration of certain drugs and toxins in the body, which can have both beneficial and harmful effects.
BU-T has also been shown to have anti-tumor properties. It has been shown to inhibit the growth of certain cancer cell lines in vitro and in vivo. This makes BU-T a potential candidate for the development of new anti-cancer drugs.
Propiedades
IUPAC Name |
1-butyl-3-(2,4-dichlorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2S/c1-2-3-6-14-11(16)15-10-5-4-8(12)7-9(10)13/h4-5,7H,2-3,6H2,1H3,(H2,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPCTYOSBDBBCX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=S)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

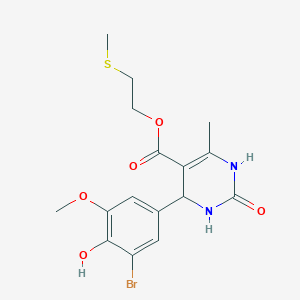
![3-[(4-methoxybenzyl)oxy]-4-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5104068.png)
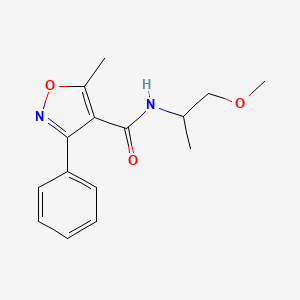
![N~2~-(2,5-dimethoxyphenyl)-N~1~-{2-[(3-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5104087.png)
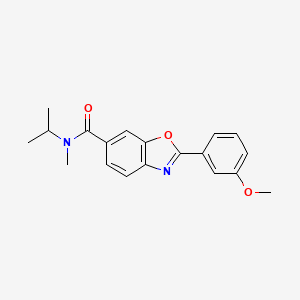
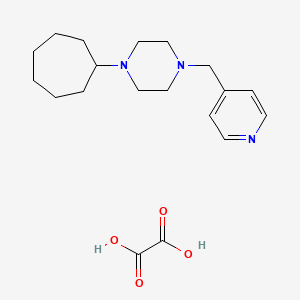
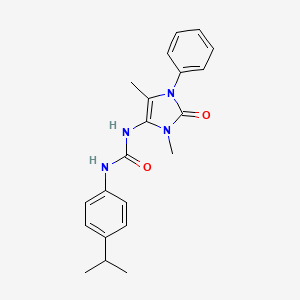
![2-[(2,5-dichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B5104107.png)
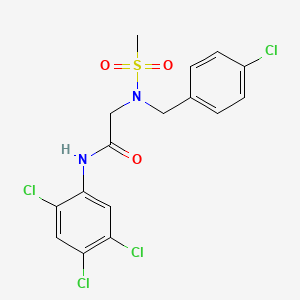
![4-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-N-(5-ethyl-1,3,4-thiadiazol-2-yl)benzenesulfonamide](/img/structure/B5104122.png)
![2-amino-6-chloro-4-(4-methoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B5104129.png)
![1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(3-methylbenzyl)piperazine oxalate](/img/structure/B5104137.png)
